molecular formula C12H16N2O2 B1175927 Fractogel TSK AF-Red CAS No. 146883-69-4

Fractogel TSK AF-Red

Cat. No.: B1175927
CAS No.: 146883-69-4
Attention: For research use only. Not for human or veterinary use.
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Description

Fractogel TSK AF-Red is a dye-ligand affinity chromatography medium designed for the purification of biomolecules, particularly enzymes and proteins. It belongs to the TSK-GEL AF series, which features methacrylate-based matrices coupled with synthetic dyes that mimic natural cofactors or substrates. This resin is widely used in multi-step purification workflows due to its high selectivity and binding capacity for target proteins.

In a seminal study, this compound was employed to purify acetyl coenzyme A:salutaridinol-7-O-acetyltransferase, a key enzyme in morphine biosynthesis. The resin enabled a 3,000-fold purification of the enzyme after ammonium sulfate precipitation and prior to gel filtration and ion exchange chromatography . The purified enzyme (Mr = 50,000) exhibited optimal activity at pH 6–9 and 47°C, demonstrating the resin’s compatibility with thermostable proteins .

Properties

CAS No.

146883-69-4

Molecular Formula

C12H16N2O2

Synonyms

Fractogel TSK AF-Red

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Fractogel TSK AF-Red is part of a broader family of chromatography resins optimized for distinct separation mechanisms. Below is a detailed comparison with key analogues:

Table 1: Comparative Analysis of this compound and Related Resins

Resin Separation Mechanism Key Applications Performance Metrics Molecular Weight Range
This compound Dye-ligand affinity Purification of substrate-specific enzymes (e.g., acetyltransferases) Achieved 3,000-fold purification of a 50 kDa enzyme; operates optimally at pH 6–9 N/A (ligand-specific binding)
Fractogel TSK AF-Blue Dye-ligand affinity Secondary purification step in enzyme workflows (e.g., post-AF-Red chromatography) Complementary to AF-Red; enhances purity via sequential dye-ligand steps N/A (ligand-specific binding)
Fractogel TSK HW-40(S) Size-exclusion Separation of oligosaccharides (e.g., rhamnogalacturonan hexamer) Resolves molecules based on hydrodynamic volume; used in tandem columns for precision ≤10<sup>3</sup> Da (oligosaccharides)
Fractogel TSK HW55 Size-exclusion Analysis of native protein complexes (e.g., 150 kDa Ca<sup>2+</sup>-dependent kinases) Resolves high-Mr complexes (e.g., 150 kDa); protease-resistant 10<sup>3</sup>–10<sup>5</sup> Da
Fractogel HW 55F Size-exclusion/Ion exclusion DNA/RNA separation and removal of phenolic contaminants Excludes DNA >10<sup>5</sup> Da; resolves nucleotides and nucleobases 10<sup>3</sup>–10<sup>5</sup> Da

Research Findings and Implications

  • Specificity: AF-Red’s ligand selectivity reduces non-specific binding, critical for isolating low-abundance enzymes .
  • Versatility of HW Resins : HW 55F’s dual mechanism (size exclusion and ion exclusion) enables single-step separation of DNA, nucleotides, and nucleobases .
  • Complementarity : Combining AF-Red with HW resins in workflows maximizes yield and purity, as demonstrated in enzyme and nucleic acid studies .

Q & A

Q. What are the primary applications of Fractogel TSK AF-Red in chromatographic separations?

this compound is widely used in size-exclusion and affinity chromatography for biomolecule purification. For example, it has been employed to determine the native molecular mass of Ca²⁺-dependent protein kinases (~150 kD) via size-exclusion chromatography (Fractogel TSK HW55) . It also facilitates the isolation of complexes like the KdpFABC ion transporter from E. coli using affinity chromatography . Additionally, it aids in separating oligosaccharides, such as the rhamnogalacturonan hexamer, under optimized buffer conditions .

Q. How does this compound compare to other chromatographic matrices in resolving protein aggregates or complexes?

this compound offers superior resolution for large biomolecules (e.g., >100 kD) due to its tailored pore size and chemical stability. Unlike agarose-based matrices, its synthetic composition minimizes nonspecific binding, critical for purifying sensitive complexes like the KdpFABC protein . For smaller molecules (e.g., oligosaccharides), paired columns in series (e.g., Fractogel TSK HW-40(S)) enhance separation efficiency, as demonstrated in RG hexamer purification .

Q. What buffer conditions optimize this compound performance in size-exclusion chromatography?

Optimal conditions depend on the target molecule. For proteins, neutral pH buffers (e.g., 20 mM Hepes-Tris, pH 7.5) with 100–150 mM NaCl are standard to maintain solubility and minimize ionic interactions . For acidic polysaccharides, sodium acetate buffers (pH 3.0) at elevated temperatures (60°C) improve resolution by reducing viscosity and aggregation . Pre-equilibration with protease inhibitors (e.g., PMSF) is recommended for protease-sensitive samples .

Advanced Research Questions

Q. How can researchers address contradictions in molecular mass data from this compound-based size-exclusion chromatography?

Discrepancies may arise from non-globular protein shapes, matrix interactions, or proteolytic degradation. To mitigate:

  • Validate results with orthogonal techniques (e.g., SDS-PAGE or dynamic light scattering).
  • Include protease inhibitors during purification to rule out degradation, as shown in protein kinase studies .
  • Compare elution profiles with standards of known Stokes’ radius under identical conditions.

Q. What experimental considerations are critical when integrating this compound with other chromatographic techniques?

  • Sample compatibility: Ensure buffer exchange between steps (e.g., affinity to size-exclusion) to avoid matrix damage. For example, dialysis into Hepes-Tris buffer after metal-affinity chromatography is essential for KdpFABC stability .
  • Flow rate optimization: Lower flow rates (e.g., 0.5–1 mL/min) improve resolution for large complexes.
  • Regeneration protocols: Use 0.5 M NaOH for sanitization, followed by extensive equilibration to preserve matrix integrity.

Q. How can this compound be used to study protein-ligand interactions in complex mixtures?

  • Frontal affinity chromatography: Immobilize the ligand on this compound and analyze retention times to calculate binding constants.
  • Competitive elution: Introduce soluble competitors during elution to assess specificity, as applied in kinase-substrate interaction studies .
  • Couple with downstream assays (e.g., Bradford protein quantification ) to quantify bound/unbound fractions.

Methodological Design & Data Analysis

Q. What statistical approaches are recommended for reproducibility in this compound-based experiments?

  • Replicate runs (n ≥ 3) to account for matrix batch variability.
  • Use ANOVA to compare elution profiles across conditions (e.g., pH, ionic strength).
  • Estimate required sample sizes via power analysis, ensuring sufficient material for downstream applications (e.g., enzymatic assays ).

Q. How can unexpected peaks in size-exclusion chromatography be systematically investigated?

  • Fraction analysis: Collect aberrant peaks and analyze via SDS-PAGE or mass spectrometry.
  • Control experiments: Run standards (e.g., thyroglobulin, BSA) to confirm column calibration.
  • Dynamic binding tests: Assess for nonspecific interactions using gradient elution with increasing salt concentrations .

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